![molecular formula C15H18OS B14421292 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one CAS No. 81842-26-4](/img/structure/B14421292.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is an organic compound with the molecular formula C15H20OS This compound is characterized by a cyclohexenone ring substituted with a phenylsulfanylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one.
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclohexenone ring can participate in Michael addition reactions, making it a versatile intermediate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanylpropyl group.
4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one: An oxidized derivative with a sulfone group.
4-[3-(Phenylsulfanyl)propyl]cyclohexanone: A reduced analog with a saturated cyclohexane ring.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Propriétés
Numéro CAS |
81842-26-4 |
|---|---|
Formule moléculaire |
C15H18OS |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8,10,13H,4-5,9,11-12H2 |
Clé InChI |
JJRGFYGTGJVTPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=CC1CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


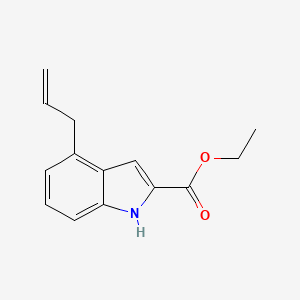
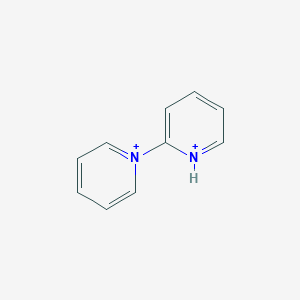

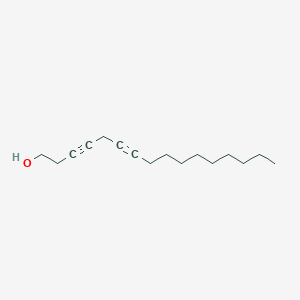
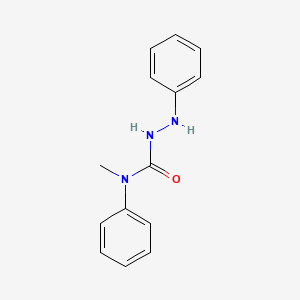
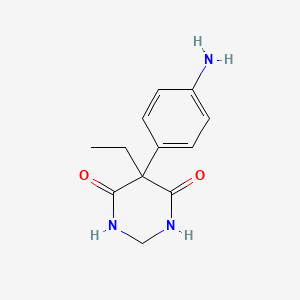


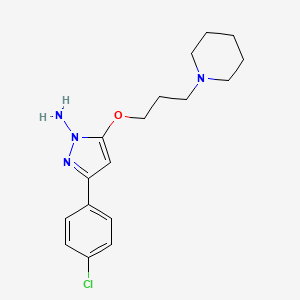
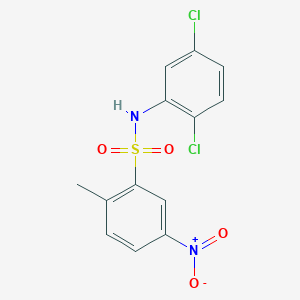

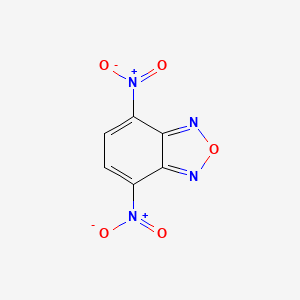
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
